molecular formula C7H13NO3 B031129 2-Butyrylaminopropionic acid CAS No. 59875-04-6

2-Butyrylaminopropionic acid

Cat. No. B031129
CAS RN: 59875-04-6
M. Wt: 159.18 g/mol
InChI Key: DTIMTCJMOWXMGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-butyrylaminopropionic acid derivatives and related compounds involves multiple steps, including acylation, ring-opening reactions, and catalytic processes. For example, a solution-phase combinatorial synthesis approach was used to prepare (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from (S)-pyroglutamic acid and involving key steps like acylation and amidation (Črt Malavašič et al., 2007). Another study described the efficient synthesis of γ-(arylamino)butyric acid derivatives through the ring-opening reaction of cyclopropane-1,1-dicarboxylates with arylamines, catalyzed by Yb(III) under microwave irradiation (S. Li et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-butyrylaminopropionic acid derivatives is crucial for their reactivity and potential applications. NMR, IR spectroscopy, and other analytical techniques are employed to determine the structures of synthesized derivatives. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives were synthesized, and their structures were confirmed by NMR and IR spectroscopy, highlighting the role of molecular structure in understanding the properties and reactivity of these compounds (Koray Oktay et al., 2016).

Chemical Reactions and Properties

2-Butyrylaminopropionic acid and its derivatives undergo various chemical reactions, including acylation, coupling, and catalytic transformations. These reactions are essential for the synthesis of complex molecules. For example, the Hofmann rearrangement was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of reactions involving 2-butyrylaminopropionic acid derivatives (Zackary D Crane et al., 2011).

Physical Properties Analysis

The physical properties of 2-butyrylaminopropionic acid derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are crucial for the practical application of these compounds in synthesis and drug development. Research on tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids has provided insight into the influence of substituents on the spectroscopic characteristics and conformations of these molecules (D. Tasheva & S. Zareva, 2011).

Chemical Properties Analysis

The chemical properties of 2-butyrylaminopropionic acid derivatives, including reactivity, stability, and interactions with other molecules, are fundamental aspects of their study. These properties are determined by the functional groups present in the molecules and their molecular structure. Research into the synthesis of L-2,4-diamino[4-11C]butyric acid, for example, explored the pharmacokinetics of L-DAB in vivo, indicating the importance of chemical properties in pharmaceutical applications (G. Antoni et al., 1997).

Scientific Research Applications

Potential Therapeutic Applications

2-Butyrylaminopropionic acid, while not directly mentioned in the available literature, shares structural similarities with butyric acid, a compound extensively studied for its beneficial effects across various medical and biotechnological fields. Butyric acid and its derivatives have been investigated for their potential therapeutic applications, primarily focusing on gastroenterology, haematological, metabolic, and neurological pathologies. Butyric acid's role as a primary energy source for colonocytes suggests its significance in treating and preventing exacerbations of various gastrointestinal diseases, such as diarrhea, intestinal inflammations, and dysbiosis. Its potential extends beyond intestinal applications to extraintestinal uses in treating metabolic and neurological disorders due to its epigenetic effects as a histone deacetylase inhibitor and its role as an agonist of free fatty acid receptors (P. Sossai, 2012).

Butyric Acid in Biotechnological Production

The biotechnological production of butyric acid, mainly through fermentation processes using various strains of Clostridium, has been a subject of significant research interest. This approach not only addresses the demand for butyric acid in therapeutic applications but also opens avenues for its use in producing biofuels and other bioproducts. Advances in fermentation technology, such as the development of batch, fed-batch, or continuous processes combined with cell recycle or immobilization, are crucial for enhancing production efficiency and reducing the inhibitory effects of butyric acid as an end product. Strategies like on-line removal of butyric acid during fermentation have been explored to circumvent these challenges, showcasing the innovative approaches being developed in this field (J. Zigová, E. Šturdı́k, 2000).

Microbial Production of Volatile Fatty Acids

Microbial production of volatile fatty acids (VFAs), including butyric acid, represents a renewable, sustainable alternative to petroleum-based VFAs. The microbial synthesis of VFAs from various substrates, such as commercially available sugars, lignocellulose, whey, and waste sludge, underscores the versatility and environmental benefits of this approach. Despite the progress made, there is a pressing need for further research to optimize microbial strains and fermentation processes to improve VFA yields and reduce production costs. Employing advanced techniques in metabolic engineering, systematic biology, and bioinformatics is essential for unlocking the full potential of microbial VFA production (S. Bhatia, Yung-Hun Yang, 2017).

Safety And Hazards

The safety data sheet for 2-Butyrylaminopropionic acid suggests that it may be harmful if swallowed or in contact with skin. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

2-(butanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIMTCJMOWXMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045005
Record name N-(1-Oxobutyl)alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyrylaminopropionic acid

CAS RN

59875-04-6
Record name N-(1-Oxobutyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59875-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyrylalanine
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Record name N-(1-Oxobutyl)alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyrylalanine
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Synthesis routes and methods

Procedure details

22.27 g (250 mmol) of D,L-alanine and 55.66 g (550 mmol) of triethylamine are dissolved in 250 ml of dichloromethane, and the solution is cooled to 0° C. 59.75 g (550 mmol) of trimethylsilyl chloride are added dropwise, and the solution is stirred at room temperature for 1 hour and at 40° C. for one hour. After cooling to −10° C., 26.64 g (250 mmol) of butyryl chloride are added dropwise, and the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour. With ice-cooling, 125 ml of water are added dropwise, and the reaction mixture is stirred at room temperature for 15 minutes. The aqueous phase is evaporated to dryness, the residue is triturated with acetone and the mother liquor is filtered off with suction. Following removal of the solvent, the residue is chromatographed. The resulting product is dissolved in 3N aqueous sodium hydroxide solution, and the resulting solution is evaporated to dryness. The residue is taken up in conc. HCl and again evaporated to dryness. The residue is triturated with acetone, the precipitated solid is filtered off with suction and the solvent is removed under reduced pressure. This gives 28.2 g (71%) of a viscous oil which crystallizes after some time.
Quantity
22.27 g
Type
reactant
Reaction Step One
Quantity
55.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
59.75 g
Type
reactant
Reaction Step Two
Quantity
26.64 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four

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